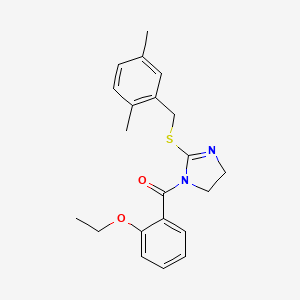

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone

描述

This compound features a 4,5-dihydro-1H-imidazole core substituted with a 2,5-dimethylbenzylthio group at the 2-position and a 2-ethoxyphenyl methanone moiety at the 1-position. The dihydroimidazole ring introduces conformational flexibility, while the 2-ethoxyphenyl group provides electron-donating properties due to the ethoxy substituent.

属性

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-4-25-19-8-6-5-7-18(19)20(24)23-12-11-22-21(23)26-14-17-13-15(2)9-10-16(17)3/h5-10,13H,4,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRWNUCCPBOHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone , with a molecular formula of and a molecular weight of approximately 318.44 g/mol. The structure includes an imidazole ring, which is significant for its biological activity.

Imidazole derivatives are known to interact with various biological targets. Although specific targets for this compound are not fully elucidated, it is hypothesized that it may affect multiple biochemical pathways similar to other imidazole-based compounds.

Potential Mechanisms:

- Receptor Interaction : The compound may interact with imidazoline binding sites and adrenergic receptors, influencing cardiovascular functions .

- Antimicrobial Activity : Compounds in this class often exhibit antibacterial and antifungal properties. The presence of the thioether group may enhance interaction with microbial membranes .

Antimicrobial Activity

Research has indicated that imidazole derivatives possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity | Target Organism | MIC (mg/mL) |

|---|---|---|---|

| 5b | Antibacterial | Staphylococcus aureus | 25 |

| 5b | Antibacterial | Pseudomonas aeruginosa | 25 |

Antifungal Activity

Some studies report that imidazole derivatives can inhibit the growth of fungi like Candida albicans. The efficacy varies based on structural modifications .

Study 1: Synthesis and Evaluation

A study synthesized several 2-thioxoimidazolidinone derivatives and evaluated their biological activities. Among these derivatives, certain compounds demonstrated notable antibacterial effects with MIC values comparable to standard antibiotics .

Study 2: Cardiovascular Effects

Another research focused on the cardiovascular implications of imidazole derivatives. It was found that high-affinity compounds for imidazoline receptors exhibited significant effects on mean arterial blood pressure in hypertensive models .

Pharmacokinetics

The pharmacokinetic profile of the compound remains largely unexplored; however, as an imidazole derivative, it is expected to exhibit moderate bioavailability influenced by factors such as solubility and metabolic stability. Understanding these parameters is crucial for predicting therapeutic efficacy.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogous derivatives, focusing on structural variations and their theoretical or reported implications:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Flexibility :

- The 4,5-dihydro-1H-imidazole core in the target compound introduces conformational flexibility compared to the rigid 4,5-diphenyl-1H-imidazole derivatives . This flexibility may enhance binding to dynamic biological targets but reduce thermal stability.

- In contrast, 1,2,4,5-tetrasubstituted imidazoles (e.g., 2-(thiophen-2-yl) derivatives) exhibit planarity, favoring π-π stacking interactions in enzyme active sites .

Thioether Substituent Effects: The 2,5-dimethylbenzylthio group in the target compound increases steric bulk and hydrophobicity compared to the simpler benzylthio group in the analog. This may improve membrane permeability but reduce solubility in polar solvents .

Methanone Aromatic Group: The 2-ethoxyphenyl group in the target compound offers moderate electron-donating properties, favoring hydrogen bonding with polar residues in proteins. In contrast, the 2-(trifluoromethyl)phenyl group () provides electron withdrawal and lipophilicity, which may improve metabolic stability and CNS penetration .

Research Findings and Theoretical Implications

Antibacterial Potential: While the target compound lacks direct activity data, structurally related 4,5-diphenyl-1H-imidazoles (e.g., 2-(benzylthio) derivatives) exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the dihydroimidazole core and thioether substituents may synergize for microbial target inhibition .

Electrochemical Properties :

The 2-ethoxyphenyl group’s electron-donating nature could stabilize radical intermediates in redox-active environments, whereas 2-(trifluoromethyl)phenyl analogs () may resist oxidative degradation .

Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s method, involving coupling of a substituted benzyl bromide with a dihydroimidazole-2-thiol precursor. However, the 2,5-dimethylbenzyl bromide starting material may require additional purification steps due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。